6,8-dichloro-3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Description

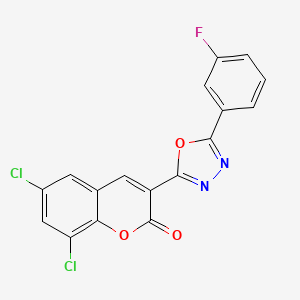

6,8-Dichloro-3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a dichloro-substituted chromen-2-one core linked to a 1,3,4-oxadiazole ring bearing a 3-fluorophenyl group. The electron-withdrawing chlorine atoms at positions 6 and 8 of the coumarin ring and the fluorine atom on the phenyl group likely influence its electronic properties and binding affinity to biological targets .

Properties

IUPAC Name |

6,8-dichloro-3-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H7Cl2FN2O3/c18-10-4-9-6-12(17(23)24-14(9)13(19)7-10)16-22-21-15(25-16)8-2-1-3-11(20)5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHHBKZNLPOLAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NN=C(O2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H7Cl2FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

Introduction of Chloro Groups: The chloro groups can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by reacting the appropriate hydrazide with a carboxylic acid derivative, followed by cyclization.

Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate fluorophenyl boronic acid or halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6,8-dichloro-3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6,8-dichloro-3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Gene Expression: Influencing the expression of genes related to cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Chlorophenyl vs. Fluorophenyl Substitutions

- Compound SVM 3: (E)-6,8-Dichloro-3-(2-((4-chlorobenzylidene)amino)thiazol-4-yl)-2H-chromen-2-one Replaces the oxadiazole ring with a thiazole ring and introduces a 4-chlorophenyl group. Exhibits moderate antibacterial activity due to the thiazole’s electron-deficient nature and chloro-substituted benzylidene .

- Compound CD-7: (4-((5-(2H-chromen-2-one)-1,3,4-oxadiazol-2-yl)methoxy)-3-methylphenyl)(4-chlorophenyl)methanone Features a para-chlorophenyl group on a benzophenone scaffold. Demonstrates dual inhibition of α-glucosidase and α-amylase (IC₅₀ = 28.5 µM for α-glucosidase), attributed to the chloro group’s hydrophobic interactions . Key Difference: The absence of fluorine in CD-7 may reduce its electronegativity and membrane permeability compared to the 3-fluorophenyl analogue .

Dichloro vs. Dibromo Substitutions

- Compound SPC-III Br : 6,8-Dibromo-2-substituted-3H-quinazolin-4-one

- Replaces chlorine with bromine at positions 6 and 6.

- Shows enhanced antibacterial activity against Salmonella typhi (MIC = 10 µg/mL) due to bromine’s higher polarizability and van der Waals radius .

- Key Difference : Bromine’s larger atomic size may lead to steric hindrance, limiting target specificity compared to dichloro-substituted coumarins .

Functional Group Variations

Oxadiazole vs. Triazine Derivatives

- Compound 5: 3-(5-{[4-Chloro-6-(quinolin-4-yloxy)-1,3,5-triazin-2-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one Integrates a triazine-sulfanyl group with the oxadiazole-coumarin scaffold. Exhibits potent anti-HIV activity (EC₅₀ = 1.2 µM) due to triazine’s ability to intercalate into viral DNA .

Hydroxy/Methoxy Substituents

- Compound SVM 8: (E)-6,8-Dichloro-3-(2-((2-hydroxybenzylidene)amino)thiazol-4-yl)-2H-chromen-2-one Incorporates a 2-hydroxybenzylidene group. Shows improved solubility in polar solvents (logP = 2.1) due to hydrogen bonding from the hydroxyl group . Key Difference: The hydroxy group may increase susceptibility to oxidative degradation compared to halogenated analogues .

Research Implications

- Electron-Withdrawing Groups : The 3-fluorophenyl and dichloro substituents in the target compound may enhance its electrophilicity, improving interactions with enzymatic targets like α-glucosidase or HIV proteases .

- Structural Rigidity : The 1,3,4-oxadiazole ring provides conformational stability, favoring receptor binding over thiazole or triazine analogues .

- Future Directions : Comparative studies on pharmacokinetics (e.g., logP, metabolic stability) and in vivo efficacy are needed to validate its superiority over existing derivatives.

Biological Activity

6,8-Dichloro-3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound's structure can be represented as follows:

Biological Activities

The biological activities of the compound include antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial effects. For instance, the compound was tested against various bacterial strains and showed promising results comparable to standard antibiotics.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

The Minimum Inhibitory Concentration (MIC) values indicate effective concentrations for inhibiting growth.

Anticancer Activity

The compound has been evaluated for its anticancer properties using various cancer cell lines. The results suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific oncogenic pathways.

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (epidermoid) | 10 | Apoptosis via caspase activation |

| MCF-7 (breast) | 15 | Inhibition of PI3K/Akt pathway |

| HeLa (cervical) | 12 | Induction of oxidative stress |

Case Studies

- Study on Anticancer Efficacy : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis confirmed increased apoptosis rates.

- Antimicrobial Efficacy Assessment : In a comparative study against standard antibiotics, the compound showed superior activity against resistant strains of Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antimicrobial agents.

The biological activity of this compound is attributed to several mechanisms:

- Caspase Activation : Induces apoptosis in cancer cells through the activation of caspases.

- Oxidative Stress Induction : Generates reactive oxygen species (ROS), leading to cellular damage and apoptosis.

- Enzyme Inhibition : Potentially inhibits key enzymes involved in cellular proliferation and survival pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.